Benzo[d]oxazol-7-amine
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Overview
Description
Benzo[d]oxazol-7-amine is an aromatic organic compound with a molecular formula of C7H6N2O . It has a benzene-fused oxazole ring structure .
Synthesis Analysis
The synthesis of Benzo[d]oxazol-7-amine involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of Benzo[d]oxazol-7-amine is represented by the molecular formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 . The Canonical SMILES for this compound is C1=CC(=C2C(=C1)N=CO2)N .
Physical And Chemical Properties Analysis
Benzo[d]oxazol-7-amine has a molecular weight of 134.14 g/mol . It is a solid at room temperature . The InChI key for this compound is RYXAABPGJZPRIP-UHFFFAOYSA-N .
Scientific Research Applications
Antimicrobial Activity
Benzo[d]oxazol-7-amine derivatives have been found to exhibit significant antimicrobial activity. They have been evaluated for their antibacterial activity in vitro against Gram-positive bacteria (Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae and Escherichia coli). Most of them have shown good antibacterial activity, while their antifungal activity revealed that compounds displayed slight antifungal activity .
Anticancer Properties
Benzoxazole derivatives have been reported to serve as powerful anticancer agents . The exact mechanisms of action are still under investigation, but it is believed that they may interfere with cell division and growth.
Neuroprotective Effects
New Benzo[d]oxazole-based derivatives have shown neuroprotective effects on β-Amyloid-Induced PC12 Cells . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compound 5c, for instance, was found to significantly increase the viability of Aβ 25-35 -induced PC12 cells .
Kinase Inhibition
Benzo[d]oxazoles are also known to act as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, benzo[d]oxazoles can potentially regulate a variety of cellular processes.
Anticonvulsant Activity
Benzo[d]oxazoles have been reported to have anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Anti-Inflammatory Properties
Benzo[d]oxazoles have been reported to have anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.
Safety And Hazards
Future Directions
The future directions for Benzo[d]oxazol-7-amine research could involve further studies on its bioavailability, pharmacokinetics, and absorption to improve its efficacy . Additionally, the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents could be a potential area of research .
properties
IUPAC Name |
1,3-benzoxazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAABPGJZPRIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736057 |
Source
|
Record name | 1,3-Benzoxazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazol-7-amine | |
CAS RN |
136992-95-5 |
Source
|
Record name | 1,3-Benzoxazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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